1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Catalog No.
S1482367
CAS No.
2190-20-7
M.F
C57H102O6
M. Wt
883.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol

CAS Number

2190-20-7

Product Name

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

IUPAC Name

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-

InChI Key

JTMWOTXEVWLTTO-KTKRTRQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl Ester; 2,3-Dioleo-1-linolein; 1,2-Dioleoyl-3-linolein; 1-Linoleo-2,3-diolein; 2,3-Dioleo-1-linolein; 3-Linoleo-1,2-diolein;

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Crystallization and Transformation of Polymorphic Forms

Industrial Use

Pharmacopeia and National Formulary Reagents

Food Preservation

Controlled Drug Delivery

Cosmetic Industry

Animal Studies

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol that consists of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Its chemical formula is C57H102O6, and it has a molecular weight of 883.4 g/mol . This compound is notable for its unique fatty acid composition, which contributes to its physical properties and biological activities.

  • Energy source: Like other triglycerides, DOL can be broken down to provide energy for cellular processes.
  • Membrane structure: Unsaturated fatty acids like oleic and linoleic acid contribute to membrane fluidity and function. DOL might play a role in maintaining proper membrane structure in cells.
  • Signaling: Fatty acids can act as signaling molecules in the body. More research is needed to determine if DOL has specific signaling functions.

The chemical behavior of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be analyzed through various reactions typical of triacylglycerols. These include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water and lipases, yielding free fatty acids and glycerol.
  • Interesterification: This process involves the exchange of fatty acids between different glycerol backbones, which can alter its physical properties and functionality in food applications .
  • Oxidation: Unsaturated fatty acids like oleic and linoleic acids are prone to oxidation, which can lead to rancidity and the formation of harmful compounds.

1,2-Dioleoyl-3-linoleoyl-rac-glycerol exhibits several biological activities:

  • Anti-inflammatory Properties: It has been shown to modulate inflammatory responses, potentially beneficial in conditions like cardiovascular diseases.
  • Lipid Metabolism Regulation: This compound influences lipid metabolism pathways, impacting energy storage and utilization in cells.
  • Cell Membrane Structure: As a component of cell membranes, it plays a critical role in maintaining membrane fluidity and integrity, affecting cellular signaling pathways .

1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be synthesized through various methods:

  • Interesterification: This method involves mixing oils with different fatty acid compositions under controlled conditions to achieve the desired triacylglycerol structure. For instance, rice bran oil and high oleic sunflower seed oil can be used as starting materials .
  • Chemical Synthesis: This involves the stepwise addition of fatty acids to a glycerol backbone using chemical catalysts or enzymes.

The unique properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol make it suitable for various applications:

  • Food Industry: It is used as a fat replacer in low-fat products due to its favorable melting profile and texture-enhancing properties.
  • Nutraceuticals: Its potential health benefits have led to its inclusion in dietary supplements aimed at improving cardiovascular health.
  • Cosmetics: The compound is utilized in formulations for skin care products due to its moisturizing properties.

Research has indicated that 1,2-Dioleoyl-3-linoleoyl-rac-glycerol interacts with other lipids and proteins within biological systems. Studies have shown that it can influence the behavior of membrane proteins and affect lipid raft formation, which is critical for cellular signaling processes . Additionally, its interactions with other dietary fats can modify absorption rates and metabolic pathways.

Several compounds share structural similarities with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. Here are some notable examples:

Compound NameFatty Acid CompositionUnique Features
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerolPalmitic acid at sn-1 and sn-2; linoleic at sn-3Higher melting point due to saturated fatty acids
1-stearoyl-2,3-dioleoyl glycerolStearic acid at sn-1; oleic at sn-2 and sn-3Solid at room temperature
1-palmitoyl-2,3-dioleoyl glycerolPalmitic acid at sn-1; oleic at sn-2 and sn-3Balanced melting characteristics

Uniqueness

The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its specific combination of unsaturated fatty acids, which not only contributes to its physical properties but also enhances its biological activity compared to similar compounds. Its ability to modulate lipid metabolism while providing functional benefits in food applications sets it apart from other triacylglycerols.

Enzymatic Catalysis Strategies for Stereoselective Acylation

The stereoselective assembly of OOL relies on lipases with positional specificity for the glycerol backbone. Porcine pancreatic lipase (PPL) exhibits sn-3 regioselectivity, preferentially hydrolyzing the sn-1 and sn-3 positions of TAGs, while gastric lipases favor sn-3 acylation. This selectivity is exploited in acidolysis reactions, where immobilized lipases like Lipozyme RM IM (from Rhizomucor miehei) catalyze the exchange of fatty acids at specific positions. For instance, lipase-mediated acidolysis between trilinolein and oleic acid achieves 55% incorporation of oleate at the sn-1 and sn-2 positions under optimized conditions (65°C, 14% enzyme load, 5:1 substrate ratio).

Kinetic modeling of lipase-catalyzed hydrolysis reveals that integral stereoselectivity—defined as selectivity across TAG, diacylglycerol (DAG), and monoacylglycerol (MAG) intermediates—varies significantly among lipases. Pseudomonas fluorescens lipase shows broader specificity than Chromobacterium viscosum lipase, enabling precise control over acyl migration and final product composition.

Solvent-Free Lipase-Mediated Acidolysis Optimization

Solvent-free systems minimize downstream purification costs and enhance reaction efficiency. In a study using Lipozyme RM IM, acidolysis of rapeseed oil with caproic acid achieved 55 mol% incorporation of caproate at the sn-1/3 positions under optimized parameters: 17 h reaction time, 65°C, and 10% water content. Notably, the absence of solvents prevents dilution effects, increasing substrate accessibility and reducing energy inputs.

Advanced biofluid systems, such as lipase-polymer surfactant nanoconjugates, enable catalysis at extreme temperatures (up to 150°C) without denaturation. These systems achieve 98% conversion efficiency in hydrolyzing p-nitrophenyl palmitate, demonstrating potential for industrial-scale TAG synthesis.

Racemic vs. Stereospecific Glycerol Backbone Assembly Mechanisms

The "rac-glycerol" designation indicates a racemic mixture of sn-1 and sn-3 enantiomers, contrasting with stereospecific TAGs like 1,2-dioleoyl-3-linoleoyl-sn-glycerol. The Kennedy pathway predominantly generates rac-glycerol derivatives via non-enzymatic acyl migration during DAG synthesis. In contrast, stereospecific assembly requires strict compartmentalization of acyltransferases:

  • GPAT (sn-1 acylation)
  • LPAAT (sn-2 acylation)
  • DGAT (sn-3 acylation).

In Arabidopsis, disruptions in the Lands cycle (acyl editing via LPCAT) shift TAG synthesis toward the Kennedy pathway, increasing racemic DAG production. This metabolic crosstalk underscores the challenge of achieving stereochemical purity in synthetic OOL.

Industrial-Scale Production Challenges in Triacylglycerol Purification

Purifying OOL from reaction mixtures remains a bottleneck due to:

  • Emulsification: Soaps and MAGs form stable emulsions during wet washing, requiring acidified water (pH 2–3) to hydrolyze soaps into free fatty acids.
  • Energy Costs: Conventional distillation consumes 30–50% of production energy, prompting interest in membrane filtration (e.g., 0.2 µm pores) to reduce water use by 15%.
  • Oxidative Stability: Linoleate’s bis-allylic positions make OOL prone to autoxidation, necessitating nitrogen blanketing and antioxidant additives (e.g., tocopherols).

Novel methods like ionic liquid extraction and supercritical CO₂ fractionation show promise but require scalability testing.

Intracellular Trafficking and Compartmentalization Mechanisms

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is primarily stored in lipid droplets (LDs), organelles responsible for neutral lipid storage. The asymmetric distribution of its acyl chains—two oleoyl groups at the sn-1 and sn-2 positions and a linoleoyl group at sn-3—promotes specific interactions with LD-binding proteins such as perilipins and adipose triglyceride lipase (ATGL). These interactions facilitate its sequestration within the LD core, which adopts a phase-separated structure comprising an amorphous triacylglycerol core surrounded by a phospholipid monolayer [5].

Cryoelectron microscopy studies reveal that LDs containing mixed-acyl TAGs like 1,2-dioleoyl-3-linoleoyl-rac-glycerol exhibit dynamic interactions with endoplasmic reticulum (ER) membranes via membrane contact sites [5]. These sites enable the transfer of diacylglycerol (DAG) precursors from the ER to LDs for TAG synthesis, mediated by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes [3]. The oleoyl and linoleoyl residues influence LD morphology, with unsaturated acyl chains increasing LD fluidity and promoting fusion events [5].

Table 1: Key Proteins Involved in Trafficking of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

ProteinFunctionLocalization
DGAT1Catalyzes final step of TAG synthesisER, lipid droplets
ATGLInitiates lipolysis of TAGLipid droplet surface
Perilipin 3Stabilizes LD structurePhospholipid monolayer

β-Oxidation Pathways and Energy Mobilization Kinetics

The fatty acid composition of 1,2-dioleoyl-3-linoleoyl-rac-glycerol determines its metabolic fate during energy deprivation. Linoleic acid (18:2n6), a polyunsaturated fatty acid (PUFA), undergoes preferential β-oxidation in mitochondria due to its lower activation energy compared to oleic acid (18:1n9). Kinetic studies demonstrate that linoleoyl-CoA exhibits a 40% faster oxidation rate than oleoyl-CoA in hepatocytes, as measured by oxygen consumption rates [4].

Lipolysis of this TAG is initiated by ATGL, which hydrolyzes the sn-3 linoleoyl group first, followed by hormone-sensitive lipase (HSL)-mediated cleavage of the sn-1 and sn-2 oleoyl residues. The sequential release ensures controlled liberation of pro-inflammatory PUFAs, minimizing oxidative stress [4]. During prolonged fasting, lipophagy delivers entire LDs to lysosomes, where acidic lipases simultaneously hydrolyze all acyl chains, bypassing regulated lipolysis [4].

Table 2: β-Oxidation Kinetics of Fatty Acids in 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Fatty AcidDouble BondsOxidation Rate (nmol/min/mg protein)
Oleic acid112.4 ± 1.2
Linoleic acid217.8 ± 1.5

Autophagic Degradation of Lipid Droplets Containing Mixed-Acyl TAGs

Autophagy of LDs containing 1,2-dioleoyl-3-linoleoyl-rac-glycerol (lipophagy) is regulated by the LC3 lipidation system and RAB7 GTPase. The PUFA-rich composition of these LDs increases their susceptibility to autophagic targeting, as linoleic acid oxidation products (e.g., 4-hydroxynonenal) upregulate LC3-II expression by 2.5-fold compared to monounsaturated LDs [4].

During lipophagy, lysosomal acid lipase cleaves all three acyl chains simultaneously, releasing free fatty acids that activate peroxisome proliferator-activated receptor alpha (PPARα) nuclear receptors [4]. This creates a feed-forward loop enhancing fatty acid oxidation capacity. Notably, the rac-glycerol configuration delays degradation kinetics by 20% compared to enantiopure TAGs, suggesting stereochemical recognition by autophagic machinery [1] [2].

Table 3: Comparative Degradation Rates of TAG Species via Lipophagy

TAG SpeciesDegradation Rate (μg/mg protein/hour)
1,2-Dioleoyl-3-linoleoyl-rac-glycerol8.2 ± 0.6
1,3-Dioleoyl-2-linoleoyl-glycerol10.1 ± 0.8

XLogP3

21.7

Hydrogen Bond Acceptor Count

6

Exact Mass

882.76764097 g/mol

Monoisotopic Mass

882.76764097 g/mol

Heavy Atom Count

63

UNII

9790LE118Y

Dates

Modify: 2023-09-14

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